B1576750 Protegrin-3 (RGGGLCYCRRRFCVCVGR-NH2)

Protegrin-3 (RGGGLCYCRRRFCVCVGR-NH2)

货号: B1576750
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Overview of Antimicrobial Peptides (AMPs) as Innate Immune Effectors

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are fundamental components of the innate immune system across a vast array of life forms, from plants to humans. nih.gov These gene-encoded, short peptides, typically comprising fewer than 100 amino acids, provide a crucial first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and enveloped viruses. nih.govrcsb.org A defining characteristic of many AMPs is their cationic and amphipathic nature, which facilitates their interaction with and disruption of microbial membranes, a primary mechanism of their antimicrobial action. rcsb.org Their long evolutionary history and sustained efficacy against microbes have made them a focal point of research for developing new anti-infective therapies, particularly in an era of growing antibiotic resistance. nih.gov

The Cathelicidin (B612621) Family and its Significance in Mammalian Immunity

In mammals, a prominent family of AMPs is the cathelicidins. acs.orgresearchgate.net These peptides are distinguished by their synthesis as precursor molecules, which include a highly conserved N-terminal "cathelin" domain and a highly variable C-terminal antimicrobial peptide domain. researchgate.net Following synthesis, these precursors are processed to release the active peptide. acs.org Cathelicidins are found in various immune cells, such as neutrophils and macrophages, as well as in epithelial cells, and play a critical role in the defense against invasive bacterial infections. acs.orgresearchgate.net Beyond their direct microbicidal activities, cathelicidins can also modulate the host's immune response. acs.org

Protegrin Family: Discovery, Classification, and Biological Origin

The protegrin family of peptides was first discovered in porcine (pig) leukocytes. wikipedia.org There are five known naturally occurring protegrin isoforms, designated PG-1 through PG-5. wikipedia.orgmdpi.com These peptides are characterized by their relatively short length, typically 16-18 amino acids, a high content of positively charged arginine residues, and the presence of four cysteine residues that form two intramolecular disulfide bonds. wikipedia.org This structure classifies them as cysteine-rich β-sheet AMPs. wikipedia.org Protegrins are synthesized as larger precursor proteins that include a cathelin-like domain, placing them within the broader cathelicidin family. acs.orgwikipedia.org Their sequences share some similarity with tachyplesins, which are antimicrobial peptides derived from horseshoe crabs. wikipedia.orgmdpi.com

Unique Characteristics and Research Focus on Protegrin-3 (RGGGLCYCRRRFCVCVGR-NH2)

Protegrin-3 is a specific isoform within the protegrin family, with the amino acid sequence RGGGLCYCRRRFCVCVGR-NH2. nih.gov A notable difference from Protegrin-1 is the substitution of a glycine (B1666218) for an arginine at the fourth position, which results in a lower positive charge. wikipedia.org

A primary focus of research on Protegrin-3 has been its three-dimensional structure and its propensity for dimerization. High-resolution NMR spectroscopy has been employed to determine the structure of Protegrin-3 in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment. nih.govrcsb.org These studies have revealed that Protegrin-3 forms an antiparallel dimer. nih.govresearchgate.net This is a key finding, as the dimerization of protegrins is considered a crucial initial step in the formation of pores in microbial membranes, which ultimately leads to cell death. nih.govnih.gov The study of Protegrin-3's dimerization provides valuable insights into the broader mechanism of action of the protegrin family. nih.gov

Furthermore, research has also delved into the structure of the precursor of Protegrin-3, specifically its cathelin-like domain. acs.orgresearchgate.net Understanding the structure of this pro-domain contributes to a more complete picture of how these potent antimicrobial peptides are synthesized, stored, and activated within the host. acs.org

Detailed Research Findings

The following tables summarize key research findings related to Protegrin-3 and its comparison with other protegrins.

Table 1: Structural and Dimerization Characteristics of Protegrin-3

CharacteristicFindingResearch FocusSource(s)
Amino Acid Sequence RGGGLCYCRRRFCVCVGR-NH2Defines the primary structure of the peptide. nih.gov
Dimerization in Micelles Forms an antiparallel NCCN dimer in the presence of DPC micelles.Understanding the initial steps of membrane interaction and pore formation. nih.govrcsb.orgresearchgate.net
Precursor Structure The cathelin-like domain of the Protegrin-3 precursor has been structurally characterized by NMR.Elucidating the biosynthesis and regulation of the active peptide. acs.orgresearchgate.net

Table 2: Comparative Information of Protegrin Isoforms

Protegrin IsoformKey Distinguishing Feature from PG-1ConsequenceSource(s)
Protegrin-2 Missing two carboxy-terminal amino acids.Shorter than PG-1 and has one less positive charge. wikipedia.org
Protegrin-3 Substitution of glycine for arginine at position 4.Has one less positive charge than PG-1. wikipedia.org
Protegrin-4 Substitution of phenylalanine for valine at position 14.Less polar and less positively charged than other protegrins. wikipedia.org
Protegrin-5 Substitution of proline for an arginine.Has one less positive charge. wikipedia.org

属性

生物活性

Antibacterial, Antifungal

序列

RGGGLCYCRRRFCVCVGR

产品来源

United States

Molecular Structure and Conformation of Protegrin 3 Rggglcycrrrfcvcvgr Nh2

Primary Amino Acid Sequence Analysis of Protegrin-3

Protegrin-3 is an 18-amino acid peptide, first identified in porcine leukocytes, and is characterized by a high content of cationic and cysteine residues. wikipedia.org The primary structure is the linear sequence of its amino acids, which for Protegrin-3 is Arg-Gly-Gly-Gly-Leu-Cys-Tyr-Cys-Arg-Arg-Arg-Phe-Cys-Val-Cys-Val-Gly-Arg, with a C-terminal amidation (-NH2). wikipedia.orgnih.gov

Compared to the most common variant, Protegrin-1 (PG-1), Protegrin-3 features a notable substitution at the fourth position, where a glycine (B1666218) residue replaces an arginine. wikipedia.org This single amino acid change reduces the net positive charge of the molecule by one compared to PG-1. wikipedia.org The sequence is rich in arginine (Arg), a positively charged amino acid, and contains four cysteine (Cys) residues, which are critical for its three-dimensional structure. wikipedia.org

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)Properties
1ArgRCationic, Hydrophilic
2GlyGNeutral, Hydrophobic
3GlyGNeutral, Hydrophobic
4GlyGNeutral, Hydrophobic
5LeuLHydrophobic
6CysCForms Disulfide Bonds
7TyrYAromatic, Hydrophobic
8CysCForms Disulfide Bonds
9ArgRCationic, Hydrophilic
10ArgRCationic, Hydrophilic
11ArgRCationic, Hydrophilic
12PheFAromatic, Hydrophobic
13CysCForms Disulfide Bonds
14ValVHydrophobic
15CysCForms Disulfide Bonds
16ValVHydrophobic
17GlyGNeutral, Hydrophobic
18ArgRCationic, Hydrophilic

Secondary and Tertiary Structural Elements of Protegrin-3

The biological activity of Protegrin-3 is critically dependent on its well-defined three-dimensional shape, which is formed through specific secondary and tertiary structural arrangements.

β-Hairpin Conformation

Protegrins, including Protegrin-3, fold into a characteristic antiparallel β-hairpin structure. wikipedia.orgnih.gov This conformation consists of two β-strands connected by a short loop or β-turn. wikipedia.orgwisc.edu In solution, this structure is rigid and forms a broad amphipathic surface, with hydrophobic and cationic residues segregated on opposite faces of the molecule. nih.gov This amphipathicity is a key feature of many antimicrobial peptides, facilitating their interaction with microbial membranes. nih.govnih.gov The spatial structure of an antiparallel dimer of Protegrin-3 has been determined and is available in the Protein Data Bank under the identifier 2MZ6. mdpi.comnih.gov

Disulfide Bond Configuration (Cys6–Cys15, Cys8–Cys13)

The β-hairpin conformation of Protegrin-3 is covalently stabilized by two intramolecular disulfide bonds. mdpi.com These bonds form between the thiol groups of the four cysteine residues present in the sequence. Specifically, the first disulfide bridge connects the cysteine at position 6 with the cysteine at position 15 (Cys6–Cys15), and the second bridge links the cysteine at position 8 with the cysteine at position 13 (Cys8–Cys13). mdpi.comnih.gov These cross-links span the two strands of the β-sheet, locking the peptide into its folded conformation. nih.gov

Structural Rigidity and Stability

The two disulfide bonds are the defining feature that confers exceptional rigidity and stability to the Protegrin-3 molecule. nih.govmdpi.com This rigid structure is crucial for its biological function, as studies on analogues lacking these bonds show a significant loss of antimicrobial activity. wisc.edu The disulfide bridges effectively constrain the peptide backbone, reducing conformational flexibility and ensuring the correct spatial presentation of the amino acid side chains for target interaction. nih.govnih.gov This high stability also provides resistance against degradation by proteases. mdpi.comnih.gov

Key Structural Features Influencing Protegrin-3 Biological Activity

The specific arrangement of amino acids within the rigid β-hairpin framework is directly responsible for the peptide's mechanism of action.

Cationic Residue Distribution (Arginine Content)

A hallmark of the protegrin family is the high content of arginine residues. nih.gov In Protegrin-3, there are five arginine residues distributed along the peptide chain. The guanidinium (B1211019) group of arginine is strongly basic and positively charged at physiological pH. This high cationic charge is believed to mediate the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides. wikipedia.orgnih.gov

Amphipathicity and Hydrophobic Moment

The biological activity of many antimicrobial peptides, including Protegrin-3 (PG-3), is intrinsically linked to their ability to interact with and disrupt microbial cell membranes. This interaction is largely governed by the peptide's amphipathic nature and its associated hydrophobic moment.

Amphipathicity, or amphiphilicity, refers to the characteristic of a molecule possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. In protegrins, this is achieved through the specific spatial arrangement of amino acid residues. nih.gov The rigid β-hairpin structure, stabilized by two disulfide bonds, segregates the charged, hydrophilic residues from the nonpolar, hydrophobic residues. nih.gov This creates two distinct faces on the peptide: one that is predominantly positively charged and another that is nonpolar. nih.gov Protegrin-3 (RGGGLCYCRRRFCVCVGR-NH2) shares this fundamental architecture with other members of the protegrin family. wikipedia.org Its structure features positively charged arginine (Arg) residues, which are highly hydrophilic, and a collection of hydrophobic residues like leucine (B10760876) (Leu), cysteine (Cys), valine (Val), and phenylalanine (Phe). nih.gov

The hydrophobic moment is a quantitative measure of the amphipathicity of a peptide's secondary structure, such as an α-helix or a β-sheet. It is a vector that points from the center of the structure towards its most hydrophobic face. A large hydrophobic moment indicates a strong segregation of hydrophobic and hydrophilic residues, which is a key factor in how peptides like protegrins insert into and disrupt the lipid bilayers of membranes. nih.gov The arrangement of cationic residues in the turn and at the ends of the β-hairpin, flanked by hydrophobic residues, results in this significant hydrophobic moment, enabling the molecule to disrupt bacterial lipid membranes. nih.gov

The table below presents physicochemical properties for Protegrin-1, which are comparable to Protegrin-3 due to their high sequence and structural similarity. These properties are crucial for understanding the peptide's interaction with microbial membranes.

Table 1: Physicochemical Properties of Protegrin-1

PropertyValueDescription
Net Charge (pH 7.0) +7The overall positive charge of the peptide at neutral pH, crucial for initial electrostatic attraction to negatively charged bacterial membranes.
Hydrophobicity (H) -0.165A measure of the overall water-repelling character of the peptide. Negative values suggest a net hydrophilic character.
Hydrophobic Moment (µH) 0.537A quantitative measure of amphipathicity for a β-sheet structure. A higher value indicates a greater segregation of hydrophobic and hydrophilic residues.
Amphipathic Moment < abs|0.4|A classification based on the Eisenberg_M scale, categorizing it as a more amphipathic compound. nih.gov

Data in this table is for Protegrin-1 and is presented as a close reference for the properties of Protegrin-3.

This pronounced amphipathicity is critical for the mechanism of action of protegrins. The cationic face is thought to mediate the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). nih.gov Following this initial binding, the hydrophobic face facilitates the insertion of the peptide into the nonpolar lipid core of the membrane, a process that can lead to membrane permeabilization and cell death. nih.govwikipedia.org High-resolution NMR studies have shown that in a membrane-mimicking environment, Protegrin-3 can form dimers, a process that is a prerequisite for the formation of larger oligomeric pores in the membrane. nih.gov

Biosynthesis and Post Translational Processing of Protegrin 3

Gene Structure and Expression of Protegrin Precursors

The genetic foundation for Protegrin-3 lies within the cathelicidin (B612621) gene family. In pigs, these genes exhibit a conserved structural organization, typically comprising four exons and three introns. researchgate.net This quadripartite structure is a hallmark of cathelicidin genes in various mammalian species. researchgate.netwikipedia.org

The expression of protegrin precursor genes is primarily observed in bone marrow progenitor cells. nih.gov These precursors are synthesized as prepropeptides and are a key component of the innate immune defense system. nih.gov The full-length precursor of Protegrin-3 is a 149-amino acid protein. uniprot.org

Table 1: Protegrin-3 Precursor Amino Acid Sequence

Region Sequence Length (amino acids)
Signal Peptide & Cathelin-like Domain METQRASLCLGRWSLWLLLLALVVPSASAQALSYREAVLRAVDRLNEQSSEANLYRLLELDQPPKADEDPGTPKPVSFTVKETVCPRPTRQPPELCDFKENGRVKQCVGTVTLDQIKDPLDITCNEVQGV 131
Mature Protegrin-3 RGGGLCYCRRRFCVCVGRG 18

Data sourced from UniProt (P32196) uniprot.org

The genetic information for the prepro-sequence, which includes the signal peptide and the cathelin-like domain, is encoded in the first three exons. researchgate.net The fourth exon contains the genetic code for the final amino acids of the pro-domain and the entire sequence of the mature antimicrobial peptide, in this case, Protegrin-3. researchgate.net

Role of the Cathelin-like Pro-domain in Protegrin-3 Maturation

The N-terminal region of the Protegrin-3 precursor is a highly conserved sequence known as the cathelin-like domain (CLD). researchgate.netnih.govmdpi.com This domain is structurally similar to the cystatin family of cysteine protease inhibitors. nih.govresearchgate.netnih.gov The crystal structure of the cathelin domain of Protegrin-3 reveals a fold that is homologous to cystatins, consisting of a four-stranded β-sheet and an α-helix. researchgate.net

The CLD is believed to play multiple roles in the maturation and function of Protegrin-3. One significant function is to neutralize the cytotoxic activity of the mature peptide until it is needed. The full-length, unprocessed cathelicidin precursor is generally inactive. nih.gov

Furthermore, research has indicated that the cathelin-like domain of Protegrin-3 is not merely an inert chaperone. Studies have shown that the PG-3 CLD can act as an activator of the human cysteine protease, cathepsin L, rather than an inhibitor. nih.gov This suggests a more complex immunomodulatory role for the pro-domain beyond simply sequestering the mature peptide.

Table 2: Structural Features of the Protegrin-3 Cathelin-like Domain

Feature Description Reference
Homology Cystatin family of cysteine protease inhibitors nih.govresearchgate.net
Secondary Structure Four-stranded β-sheet and an α-helix researchgate.net

| Function | Potentially activates cathepsin L | nih.gov |

Proteolytic Cleavage Pathways for Protegrin-3 Activation

The activation of Protegrin-3 from its inactive precursor form is a critical step that involves proteolytic cleavage. This process liberates the C-terminal mature peptide from the N-terminal cathelin-like domain. wikipedia.org In general, cathelicidins are processed by serine proteases. nih.gov

While the specific protease responsible for the cleavage of the Protegrin-3 precursor has not been definitively identified, studies on other cathelicidins provide strong indications of the likely enzymatic pathways. For instance, in humans, the cathelicidin LL-37 is processed from its precursor, hCAP-18, by proteinase 3, a serine protease found in the azurophilic granules of neutrophils. nih.gov Given the conserved nature of the cathelicidin family, it is probable that a similar serine protease is responsible for the activation of Protegrin-3 in porcine neutrophils.

The cleavage event is a crucial control point, ensuring that the potent, membrane-disrupting activity of Protegrin-3 is unleashed only at sites of infection or inflammation, thereby preventing damage to host cells.

In vitro and Recombinant Expression Systems for Protegrin-3 Production

The potent antimicrobial properties of Protegrin-3 have driven efforts to produce this peptide in larger quantities for research and potential therapeutic applications through in vitro and recombinant expression systems. mdpi.comkarger.com

Recombinant production of protegrins has been successfully achieved in various host systems, most notably in the bacterium Escherichia coli and the yeast Pichia pastoris. mdpi.comnih.gov A common strategy involves expressing the peptide as a fusion protein. mdpi.comnih.gov This approach helps to mitigate the toxicity of the mature peptide to the host cells and can aid in proper folding and purification. mdpi.com Fusion tags such as Glutathione S-transferase (GST) and thioredoxin have been used for the expression of protegrins. mdpi.comnih.gov

After expression, the fusion protein is purified, often using affinity chromatography. mdpi.com Subsequently, the Protegrin-3 peptide is cleaved from its fusion partner using specific proteases or chemical cleavage agents. nih.gov

Table 3: Examples of Recombinant Protegrin Production Systems

Host System Fusion Tag Cleavage Method Reference
Escherichia coli Glutathione S-transferase (GST) Hydroxylamine hydrochloride / Enterokinase nih.gov
Escherichia coli Thioredoxin A Chemical cleavage mdpi.com
Pichia pastoris N/A (pro-form expression) Enterokinase nih.gov

These recombinant systems provide a means to produce significant quantities of Protegrin-3, facilitating further investigation into its structure, function, and potential applications.

Compound Reference Table

Compound Name
Protegrin-1 (PG-1)
Protegrin-2 (PG-2)
Protegrin-3 (PG-3)
Protegrin-4 (PG-4)
Protegrin-5 (PG-5)
Cathepsin L
LL-37
hCAP-18
Proteinase 3
Glutathione S-transferase (GST)
Thioredoxin
Iseganan (IB-367)
Tachyplesin
Polyphemusin
Stefin A
Cathelin
PR-39
Prophenin
Serpin B1
Trypsin
Thrombin
Elastase

Mechanisms of Biological Action of Protegrin 3

Interaction with Biological Membranes

The central target for protegrins is the lipid bilayer of the cell membrane. nih.govnih.gov The peptide's interaction with the membrane is a multi-step process that depends heavily on the lipid composition of the target cell. wikipedia.orgnih.gov This selectivity is a key feature of its antimicrobial action, allowing it to preferentially target microbial cells over host cells. nih.gov

The initial and critical step in the mechanism of Protegrin-3 is its electrostatic attraction to the microbial cell surface. nih.govresearchgate.net Bacterial membranes are rich in anionic (negatively charged) components, such as phospholipids (B1166683) like phosphatidylglycerol (PG), which are not abundant in the outer leaflets of mammalian cell membranes. nih.govnih.gov The highly cationic nature of protegrins, stemming from numerous arginine residues, drives a strong electrostatic interaction with these anionic surfaces. nih.govresearchgate.net

In Gram-negative bacteria, the outer membrane presents a particularly strong target due to the presence of lipopolysaccharide (LPS), a large polyanionic molecule. wikipedia.orgnih.gov Studies have shown that protegrins interact strongly with and destabilize lipid A monolayers, the lipid component of LPS. nih.govnih.gov This interaction is crucial for permeabilizing the outer membrane, allowing the peptide to access the inner cytoplasmic membrane. nih.govnih.gov The binding of the peptide's positively charged guanidinium (B1211019) groups from arginine residues to the negatively charged phosphate (B84403) groups of lipids is a key molecular interaction that facilitates this process. nih.govacs.org This adsorption to the membrane surface is a rapid, diffusion-limited process. nih.gov

Following initial electrostatic binding, protegrin peptides insert into the lipid bilayer, an action that is highly dependent on the membrane's lipid composition. nih.gov Research on PG-1 demonstrates a significantly greater degree of insertion into anionic lipid monolayers (like dipalmitoyl-phosphatidylglycerol, DPPG) compared to zwitterionic monolayers (like dipalmitoyl-phosphatidylcholine, DPPC, or dipalmitoyl-phosphatidylethanolamine, DPPE). nih.gov This insertion disrupts the ordered packing of the lipid molecules, leading to membrane destabilization. wikipedia.orgnih.gov

The orientation of the peptide within the bilayer is not static. Molecular dynamics simulations suggest that the peptide's insertion pathway involves an initial adsorption to the membrane surface, followed by insertion into the hydrophobic core. acs.orgacs.org At low peptide-to-lipid ratios, protegrins tend to lie parallel to the membrane surface. However, as the local concentration increases, they adopt a transmembrane orientation, perpendicular to the bilayer, which is a prerequisite for pore formation. pnas.org This process involves the peptide first forming dimers, which are considered the primary building blocks for the subsequent pore structures. nih.gov

Lipid Monolayer TypeLipid NameChargeRelative Area Increase after PG-1 Injection (%)
AnionicDipalmitoyl-phosphatidylglycerol (DPPG)Negative121
AnionicLipid ANegative117
ZwitterionicDipalmitoyl-phosphatidylcholine (DPPC)Neutral59
ZwitterionicDipalmitoyl-phosphatidylethanolamine (DPPE)Neutral11

Table 1. Differential Insertion of Protegrin-1 (PG-1) into various lipid monolayers at a surface pressure of 20 mN/m. The increase in relative area per molecule indicates the extent of peptide insertion. Data shows a strong preference for anionic lipids over zwitterionic lipids. nih.gov

Once inserted into the membrane, antimicrobial peptides are generally understood to form pores through several proposed mechanisms, including the barrel-stave, toroidal, and carpet models. nih.govmdpi.com

Barrel-Stave Model: In this model, peptides aggregate within the membrane to form a barrel-like channel. The hydrophobic surfaces of the peptides face outward to interact with the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a water-filled channel. mdpi.com

Toroidal Pore Model: Here, the peptides, along with the head groups of the lipid molecules, bend and curve inward to line the pore. This creates a "wormhole" where the pore is lined by both peptides and lipid head groups, causing significant disruption to the membrane structure. nih.gov

Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, forming a "carpet." nih.gov Once a critical threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles rather than discrete pores. nih.govmdpi.com

For protegrins, the evidence points primarily towards the formation of discrete pores. wikipedia.orgresearchgate.net The process is thought to begin with the formation of dimers from monomeric peptides within the bilayer. nih.gov These dimers then aggregate to form larger oligomeric structures. wikipedia.orgnih.gov Solid-state NMR experiments and molecular dynamics simulations suggest that protegrins form stable, membrane-spanning β-barrel pores, likely composed of 8 to 10 peptide monomers (i.e., 4 or 5 dimers). nih.govnih.gov Some studies also suggest that these pores have features of the toroidal model, with lipids partially bending to form semi-toroidal structures. nih.gov

The formation of transmembrane pores by Protegrin-3 leads to the permeabilization of the cell membrane, disrupting its critical barrier function. nih.govnih.gov These pores act as channels that allow the uncontrolled passage of ions and water across the membrane. nih.govresearchgate.net A primary and immediate consequence of this permeabilization is the rapid efflux of intracellular potassium ions (K⁺). nih.govnih.gov

This massive leakage of positive ions from the cell, coupled with an influx of other ions like sodium (Na⁺), leads to the dissipation of the cell's membrane potential, a process known as depolarization. nih.govresearchgate.netmdpi.com The membrane potential is vital for numerous cellular processes, and its collapse is a catastrophic event for the bacterium. nih.gov Modeling studies on protegrins suggest that the formation of a relatively small number of pores, in the range of 10 to 100, is sufficient to cause this rapid potassium leakage and decay of the transmembrane potential within minutes. nih.govcapes.gov.br

ParameterValueTimeframeReference
Number of Pores to Kill E. coli~10–100N/A nih.govcapes.gov.br
Potassium (K⁺) Release~90%< 2 minutes nih.gov
Initial Intracellular K⁺ Concentration137.9 mMt=0 nih.gov
Initial Intracellular Na⁺ Concentration6 mMt=0 nih.gov

Table 2. Key parameters from a multiscale model of Protegrin-induced ion flux in E. coli. The data illustrates the rapid and significant disruption to ion homeostasis caused by pore formation. nih.gov

The cascade of events initiated by Protegrin-3—uncontrolled ion exchange and membrane depolarization—is largely sufficient to cause bacterial cell death. nih.gov The loss of potassium and the influx of sodium inhibit numerous essential metabolic functions. nih.gov

However, at higher concentrations of the peptide, a secondary, more physically destructive mechanism occurs: osmotic lysis. nih.gov The formation of numerous pores allows water to rush into the cell down its osmotic gradient. This influx of water causes the cell to swell rapidly, leading to a rupture of the cell membrane and complete cellular lysis. nih.gov This process is considered a redundant "overkill" mechanism that ensures the target pathogen is rendered irreparable. nih.gov

Potential Intracellular Targets and Signaling Pathways of Protegrin-3

While the primary mechanism of action for Protegrin-3 is overwhelmingly considered to be membrane disruption, the possibility of intracellular targets has been explored for antimicrobial peptides in general. nih.govnih.gov However, for protegrins specifically, the bulk of the evidence points away from specific intracellular targets in bacteria. nih.gov A key piece of evidence is that protegrin variants synthesized with D-amino acids, which would not be recognized by chiral intracellular machinery like enzymes or ribosomes, retain their antimicrobial activity. nih.govnih.gov This strongly suggests that their target is the achiral lipid bilayer. nih.gov

In the context of host cells, some protegrins, like PG-1, have been shown to modulate host cell signaling pathways. nih.govmdpi.com For instance, PG-1 can activate the insulin-like growth factor 1 receptor (IGF1R) pathway in host cells, leading to downstream effects like ERK phosphorylation, which influences inflammation and cell migration. nih.gov In a mouse model of colitis, PG-1 was observed to modulate the expression of host genes involved in apoptosis and inflammation, such as Bcl-3 and SOCS3. mdpi.com It is important to note that these observed signaling effects are on eukaryotic host cells and are part of the peptide's immunomodulatory function, rather than its direct bactericidal mechanism, which remains focused on membrane lysis. nih.gov There is currently limited evidence to suggest that Protegrin-3 engages specific intracellular signaling pathways within bacteria as a primary mode of killing.

Modulation of Host Cell Processes by Protegrin-3 (Beyond Direct Lysis)

While the direct killing of microbes is a primary function of Protegrin-3, the peptide also engages in a sophisticated interplay with host cells, influencing key immunological pathways. This modulation is primarily attributed to the peptide's structural components, particularly its cathelin-like domain (CLD).

A pivotal discovery in understanding the immunomodulatory role of Protegrin-3 is the unique function of its cathelin-like domain (CLD). nih.govnih.gov Unlike the CLD of the human cathelicidin (B612621) hCAP-18, which inhibits the activity of the cysteine protease cathepsin L, the CLD of porcine Protegrin-3 has been found to be an efficient activator of human cathepsin L. nih.govnih.gov This finding is significant because cathepsin L is a key enzyme involved in various physiological and immunological processes.

The activation of cathepsin L by the Protegrin-3 CLD suggests a mechanism through which this peptide can bridge the innate and adaptive immune systems. nih.gov Cathepsin L plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) such as dendritic cells and macrophages. nih.gov By enhancing the activity of cathepsin L, the Protegrin-3 CLD could potentially augment the efficiency of antigen presentation, thereby leading to a more robust T-cell mediated immune response. nih.gov

The structural basis for this activating effect lies within the L2 loop of the Protegrin-3 CLD. nih.govnih.gov Deletion of this loop significantly diminishes the domain's ability to activate cathepsin L, highlighting its importance as a functional determinant. nih.govnih.gov This functional divergence between the porcine Protegrin-3 CLD and the human hCAP-18 CLD, despite their structural similarities to cystatins (cysteine protease inhibitors), points to an evolutionary adaptation that has endowed the porcine peptide with a distinct immunomodulatory capability. nih.govresearchgate.net

While direct studies on the broader immunomodulatory effects of the mature Protegrin-3 peptide are limited, research on the closely related Protegrin-1 (PG-1) provides valuable insights that may be applicable. Protegrins, as a family, are known to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. wikipedia.org This interaction prevents LPS from activating Toll-like receptor 4 (TLR4) on immune cells, thereby dampening the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). However, it has also been observed that while inhibiting cytokine release, protegrins can amplify the respiratory burst in macrophages, a critical mechanism for killing ingested pathogens.

Furthermore, studies on PG-1 have demonstrated its ability to stimulate intestinal cell migration and the expression of genes associated with cell migration and pro-inflammatory responses through the activation of the insulin-like growth factor 1 receptor (IGF1R) pathway. nih.govuu.nl This suggests a role for protegrins in tissue repair and wound healing, processes that are intricately linked to the inflammatory response.

Researched Aspect of Protegrin-3Key FindingImplication for Host Cell ModulationSupporting Evidence
Cathelin-Like Domain (CLD) Function The CLD of Protegrin-3 activates human cathepsin L.Links innate immunity to the adaptive immune response by influencing antigen processing. nih.govnih.gov
Structural Determinant of Activity The L2 loop of the PG-3 CLD is crucial for cathepsin L activation.Specific structural features govern the immunomodulatory function. nih.govnih.gov
Comparative aAalysis PG-3 CLD activates cathepsin L, whereas human hCAP-18 CLD inhibits it.Highlights evolutionary divergence and specialized function of porcine cathelicidins. nih.gov
Potential Role in Antigen Presentation Cathepsin L is a key enzyme in MHC class II antigen processing.Protegrin-3 may enhance the presentation of antigens to T-cells, boosting adaptive immunity. nih.govnih.gov

Pre Clinical Biological Activities and Therapeutic Potential of Protegrin 3 Rggglcycrrrfcvcvgr Nh2

Antimicrobial Spectrum of Protegrin-3

Protegrins, as a class of antimicrobial peptides, exhibit a broad spectrum of activity against a wide range of pathogens, including bacteria, fungi, and certain viruses. nih.gov Their mechanism of action is primarily attributed to their ability to permeabilize cell membranes, leading to rapid cell death.

Antibacterial Efficacy Against Gram-Positive Bacteria (in vitro and in vivo pre-clinical)

While specific in vitro and in vivo studies exclusively focusing on Protegrin-3 against a wide array of Gram-positive bacteria are limited in the publicly available scientific literature, the activity of the closely related and well-studied Protegrin-1 (PG-1) provides significant insight into the potential efficacy of Protegrin-3. Protegrin-1 has demonstrated potent in vitro activity against various Gram-positive pathogens. For instance, the Minimum Inhibitory Concentrations (MICs) of PG-1 against representative Gram-positive bacteria have been reported to be in the range of 0.12 to 2 µg/ml. nih.gov

In pre-clinical in vivo models, Protegrin-1 has shown significant efficacy. In a mouse model of systemic infection with methicillin-resistant Staphylococcus aureus (MRSA), a single intravenous injection of PG-1 resulted in a marked reduction in mortality compared to the control group. nih.gov Similarly, in a murine model of peritonitis induced by S. aureus, administration of PG-1 led to a substantial increase in survival rates. nih.gov Given the structural similarity between Protegrin-3 and Protegrin-1, it is anticipated that Protegrin-3 would exhibit a comparable spectrum of activity against Gram-positive bacteria.

Table 1: In Vitro Antibacterial Activity of Protegrin-1 against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusMRSA0.12 - 2
Enterococcus faeciumVancomycin-ResistantData not specified

Data based on the activity of Protegrin-1 as a close structural analog of Protegrin-3.

Antibacterial Efficacy Against Gram-Negative Bacteria (in vitro and in vivo pre-clinical), including Multi-Drug Resistant (MDR) Strains

The efficacy of protegrins against Gram-negative bacteria, including multi-drug resistant (MDR) strains, is well-documented. Protegrins can bind to the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, which facilitates their insertion into and disruption of the cell membrane. nih.gov

A rationally designed synthetic Protegrin-1-like peptide, designated PLP-3, which shares key structural features with Protegrin-3, has demonstrated potent in vitro activity against a panel of MDR Gram-negative pathogens. nih.gov In a study evaluating its efficacy, PLP-3 exhibited low Minimum Inhibitory Concentration (MIC) values against clinically relevant species. nih.gov

Table 2: In Vitro Antibacterial Activity of PLP-3 (a synthetic Protegrin-1-like peptide) against Gram-Negative Bacteria

Bacterial SpeciesStrainsMIC90 (mg/L)
Acinetobacter baumannii15 (including MDR)2
Pseudomonas aeruginosa15 (including MDR)8
Klebsiella pneumoniae15 (including MDR)16

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. nih.gov

Antifungal Activity of Protegrin-3

Protegrin-3 has demonstrated direct antifungal activity. In a comparative study with other protegrins, Protegrin-3 was found to be as effective as Protegrin-1 in its ability to kill the yeast-phase of Candida albicansin vitro. nih.gov This potent fungicidal activity highlights its potential as an antifungal agent. The study also noted that at least one of the intramolecular disulfide bonds is essential for optimal candidacidal activity at physiological salt concentrations. nih.gov

Antiviral Activity of Protegrin-3 (e.g., Enveloped Viruses)

The protegrin family of peptides is known to possess antiviral activity, particularly against enveloped viruses. nih.gov The mechanism of action is thought to involve the disruption of the viral envelope, a lipid bilayer that is crucial for the virus to enter host cells. While specific studies on the antiviral activity of Protegrin-3 against particular enveloped viruses are not detailed in the available literature, research on Protegrin-1 provides strong evidence for the family's antiviral potential. Protegrin-1 has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV) and the Dengue virus in vitro. nih.govnih.gov Given the conserved structural and functional characteristics of protegrins, it is plausible that Protegrin-3 also possesses antiviral properties against a range of enveloped viruses.

Anticancer Activity of Protegrin-3

The potential of antimicrobial peptides as anticancer agents is an area of growing research interest. Their cationic nature allows them to selectively target and disrupt the negatively charged membranes of cancer cells.

Cytotoxic Effects on Various Cancer Cell Lines (in vitro)

Direct studies on the cytotoxic effects of Protegrin-3 on cancer cell lines are not extensively reported. However, research on the synthetic Protegrin-1-like peptide, PLP-3, provides valuable insights. In in vitro assays, PLP-3 demonstrated cytotoxic effects against human HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov The IC50 (half-maximal inhibitory concentration) values for both cell lines were approximately 200 mg/L. nih.gov This indicates a potential for protegrin-like structures to exert anticancer activity. Further research is needed to specifically evaluate the cytotoxic profile of Protegrin-3 against a broader range of cancer cell lines.

Table 3: Cytotoxic Activity of PLP-3 (a synthetic Protegrin-1-like peptide) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (mg/L)
HeLaCervical Cancer~200
A549Lung Cancer~200

nih.gov

Induction of Apoptosis in Malignant Cells

Antimicrobial peptides (AMPs) are recognized for their potential as anticancer agents, with many exerting their effects by inducing apoptosis in malignant cells. mdpi.comnih.gov The mechanisms are varied and can involve direct interaction with the cancer cell membrane or interference with intracellular processes after cell entry. researchgate.netmdpi.com

The primary mechanism for many AMPs, including members of the protegrin family, involves the disruption of the cell membrane. mdpi.com Protegrin-1, for instance, is known to form pores or channels in lipid bilayers, which leads to cell death. wikipedia.orgresearchgate.net This membranolytic action is one way protegrins can trigger apoptosis. However, some AMPs can penetrate the cell membrane without causing complete rupture and then target intracellular components. mdpi.com

Once inside the cell, these peptides can induce apoptosis through mitochondria-dependent pathways. mdpi.comresearchgate.net For example, the AMP buforin IIb, after entering the cell, activates caspase-9, a key initiator of the mitochondrial apoptotic cascade. mdpi.com Similarly, the marine antimicrobial peptide pardaxin (B1611699) acts on the mitochondrial membrane, causing the release of cytochrome c and reactive oxygen species (ROS), which in turn activates caspases 3 and 7, leading to apoptosis. nih.gov While direct studies on Protegrin-3's apoptotic mechanism are limited, it is plausible that it employs similar strategies, either through membrane disruption or by targeting mitochondria to initiate programmed cell death in malignant cells.

Differential Activity Against Cancer Cells versus Non-malignant Cells (pre-clinical selectivity)

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing healthy, non-malignant cells. Many antimicrobial peptides exhibit this selectivity, a trait attributed to the fundamental differences between cancerous and normal cell membranes. mdpi.comnih.gov

Cancer cell surfaces often have a higher net negative charge compared to normal cells due to an increased concentration of anionic molecules like phosphatidylserine. mdpi.com The cationic nature of protegrins, stemming from their positively charged arginine residues, facilitates a preferential electrostatic attraction to these negatively charged cancer cell membranes. researchgate.netmdpi.com

Furthermore, the lipid composition of the membrane influences the peptide's ability to insert and cause disruption. Studies on Protegrin-1 have shown that it inserts readily into anionic lipid monolayers, which mimic bacterial and potentially cancerous membranes, but interacts significantly less with zwitterionic monolayers that are more representative of normal eukaryotic cells. nih.gov This differential interaction is a key determinant of its selectivity. nih.gov

However, it is important to note that some naturally occurring protegrins, including PG-1, have been reported to exhibit toxicity towards normal human cells, such as red blood cells and epithelial cells. nih.gov This has prompted the rational design of synthetic protegrin-like peptides, such as PLP-3, which was engineered to retain potent antimicrobial activity while demonstrating significantly lower toxicity against human cell lines, achieving a 100-fold selectivity window for bacterial cells over human cells. nih.gov This suggests that while the inherent structure of protegrins provides a basis for selectivity, modifications may be necessary to optimize this therapeutic window for Protegrin-3.

Table 1: Factors Influencing Protegrin Selectivity for Malignant Cells

Feature Role in Selectivity Reference
Cationic Nature Promotes electrostatic attraction to negatively charged cancer cell membranes. researchgate.netmdpi.com
Cancer Cell Membrane Higher presence of anionic molecules (e.g., phosphatidylserine) creates a net negative charge. mdpi.com
Lipid Composition Protegrins preferentially insert into and disrupt anionic lipid membranes over zwitterionic ones. nih.gov
Potential for Toxicity Some natural protegrins show toxicity to normal human cells, indicating imperfect selectivity. nih.gov
Synthetic Analogs Rational design can improve the selectivity and reduce toxicity to non-malignant cells. nih.gov

Immunomodulatory Effects of Protegrin-3

Beyond their direct cytotoxic activities, protegrins possess significant immunomodulatory functions that can influence the host's innate and adaptive immune responses. nih.govfrontiersin.org These effects are critical for clearing pathogens, resolving inflammation, and maintaining tissue homeostasis. mdpi.comnih.gov

Influence on Pro-inflammatory and Anti-inflammatory Cytokine Production

Cytokines are key signaling molecules that regulate inflammation. frontiersin.org Protegrins can modulate the production of both pro-inflammatory and anti-inflammatory cytokines, often in a context-dependent manner.

A primary immunomodulatory mechanism of protegrins is the neutralization of bacterial endotoxins like lipopolysaccharide (LPS). nih.govnih.gov By binding directly to LPS, Protegrin-1 prevents it from activating host immune cells, thereby inhibiting the release of potent pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com This dampening of the inflammatory cascade is crucial for preventing excessive inflammation during an infection. mdpi.comnih.gov In a mouse model of intestinal infection, treatment with Protegrin-1 also modulated the expression of the Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of cytokine signaling, helping to re-establish homeostasis. mdpi.com

Conversely, some studies indicate that protegrins can also stimulate pro-inflammatory responses. For example, Protegrin-1 was shown to increase the expression of pro-inflammatory cytokines in intestinal cells. frontiersin.org This dual role allows protegrins to help clear infections while also controlling the subsequent inflammatory response. mdpi.com

Table 2: Modulation of Cytokine Production by Protegrins

Cytokine/Regulator Effect of Protegrin Treatment Cellular Context Reference
TNF-α Inhibition of release LPS-stimulated macrophages nih.govnih.gov
IL-1β Inhibition of release LPS-stimulated macrophages nih.gov
IL-6 Inhibition of release LPS-stimulated macrophages mdpi.com
Pro-inflammatory Cytokines Increased gene expression Intestinal epithelial cells frontiersin.org
SOCS3 Reversal of infection-induced expression Mouse colon (in vivo) mdpi.com

Effects on Phagocytic Cell Function (e.g., Macrophages, Neutrophils)

Phagocytic cells like neutrophils and macrophages are at the front line of the innate immune defense. Protegrins are intrinsically linked to the function of these cells.

Protegrins are naturally produced as precursor molecules within porcine neutrophils and are activated extracellularly by neutrophil elastase, an enzyme released during degranulation. nih.govnih.gov Once activated, they are major contributors to the bactericidal activity found in neutrophil secretions during phagocytosis. nih.gov

The interaction of protegrins with macrophages is complex. On one hand, Protegrin-1 has been shown to inhibit the phagocytosis of bacteria by both murine and porcine macrophages. nih.gov This may seem counterintuitive, but it is part of a broader immunomodulatory role where the peptide directly neutralizes pathogens and modulates the cellular response. nih.gov On the other hand, a synergistic effect has been observed where AMPs, in combination with endotoxin, amplify the respiratory burst in macrophages. nih.gov This leads to a significant increase in the production of reactive oxygen species (ROS), enhancing the cell's killing capacity. nih.gov

Modulation of Toll-like Receptor (TLR) Signaling Pathways

Toll-like receptors (TLRs) are pattern recognition receptors on immune cells that detect molecular signatures of pathogens, known as PAMPs, and trigger an inflammatory response. nih.govnih.gov Protegrins can significantly modulate these signaling pathways.

The ability of protegrins to bind to and neutralize LPS is a direct mechanism of inhibiting TLR4 signaling. mdpi.comnih.gov By sequestering LPS, protegrins prevent its interaction with the TLR4 receptor complex on macrophages and other immune cells, thereby blocking the downstream signaling cascade that leads to the production of inflammatory cytokines. nih.govnih.gov

In addition to TLR4, protegrins can influence other TLR pathways. In a study using a Citrobacter rodentium infection model, treatment with Protegrin-1 led to the downregulation of TLR2 gene expression, which is typically upregulated during bacterial infections. mdpi.com This modulation of TLR signaling is a key component of the anti-inflammatory and protective effects of protegrins during infection. mdpi.com

Activation of Specific Immune Cell Populations (e.g., Mast Cells)

Mast cells are tissue-resident immune cells known for their role in allergic reactions but also contribute to innate immunity and wound healing. nih.govnih.gov Recent studies have revealed that protegrins can directly activate this specific immune cell population.

Protegrin-1 has been shown to be a potent activator of human mast cells, inducing calcium mobilization and degranulation—the release of inflammatory mediators stored in granules. nih.govnih.gov This activation is mediated through the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor known to be involved in host defense. nih.govnih.gov This finding highlights a novel immunomodulatory function for protegrins, demonstrating that they can directly harness the host defense capabilities of mast cells, independent of their direct antimicrobial actions. nih.gov This activation of mast cells can contribute to innate immunity through effects on vascular permeability and the recruitment of other immune cells like neutrophils. nih.gov

Role of the Cathelin Domain in Immune Modulation (e.g., Cathepsin L activation)

The protegrin-3 (PG-3) precursor protein contains a cathelin-like domain (CLD), which plays a significant role in immune modulation beyond being a simple pro-domain. Research has revealed that the CLD of porcine protegrin-3 possesses an unexpected biological activity related to the activation of specific proteases, thereby influencing immune responses.

Initial investigations into the function of the PG-3 CLD were based on its structural similarity to cystatins, which are known inhibitors of cysteine proteases. nih.govwikipedia.org However, studies demonstrated that the CLD of protegrin-3 does not inhibit but rather efficiently activates human cathepsin L. nih.govwikipedia.org Cathepsin L is a crucial lysosomal cysteine protease involved in various physiological processes, including the antigen presentation pathway, which is a cornerstone of the adaptive immune response. wikipedia.org The activation of cathepsin L by the PG-3 CLD is thought to facilitate the processing and presentation of antigens, thereby priming the adaptive immune system. wikipedia.org

This activating effect is dependent on specific structural features of the PG-3 CLD. It has been shown that partial deletion of the L2 loop, a region structurally equivalent to a key interaction loop in cystatins, significantly diminishes the activating effect on cathepsin L. nih.gov This suggests a complex evolutionary model where sequence variations between species, such as between pigs and humans, have led to a complete reversal of biological activity from inhibition to activation. nih.gov The ability of the PG-3 CLD to activate cathepsin L provides new insights into the immunomodulatory functions of cathelicidin (B612621) pro-domains, suggesting they are active participants in the immune response. nih.govwikipedia.org

Table 1: Pre-clinical Findings on the Role of Protegrin-3 Cathelin Domain in Cathepsin L Activation

Domain Studied Target Protease Observed Effect Key Finding Reference
Protegrin-3 Cathelin-Like Domain (PG3 CLD) Human Cathepsin L Activation PG3 CLD efficiently activates, rather than inhibits, human cathepsin L. nih.govwikipedia.org
PG3 CLD with partial deletion of L2 loop Human Cathepsin L Significantly decreased activation The L2 loop is crucial for the activating effect on cathepsin L. nih.gov

Tissue Protective and Repair Mechanisms Identified for Protegrin-3 (pre-clinical in vivo)

Direct pre-clinical in vivo data focusing specifically on the tissue protective and repair mechanisms of Protegrin-3 (RGGGLCYCRRRFCVCVGR-NH2) are limited in the currently available scientific literature. However, studies on the broader protegrin family provide some insights into their potential roles in these processes.

There is currently a lack of direct pre-clinical in vivo studies detailing the specific effects of Protegrin-3 on epithelial barrier function and integrity. However, it is established that protegrins are expressed in various porcine tissues, including in epithelial cells. researchgate.net This localization suggests a potential, yet unelucidated, role for these peptides in modulating epithelial cell functions and maintaining barrier integrity. Studies on other members of the cathelicidin family, to which protegrins belong, have shown that they can influence the expression of mucins, which are critical components of the mucosal barrier. researchgate.net For instance, in a mouse model of colitis, treatment with the pro-form of protegrin (ProPG) led to an increase in the expression of Mucin-2 (MUC2), a key glycoprotein (B1211001) in the intestinal mucus layer. researchgate.net

In a study using a chemically induced mouse model of colitis, the administration of Protegrin-1 was found to increase the expression of trefoil factor 3 (TFF3). mdpi.com TFF3 is a crucial peptide involved in mucosal repair and restitution of the epithelium. Furthermore, treatment with the pro-form of protegrin (ProPG) in the same model resulted in a significant increase in the expression of MUC2, which, in addition to its barrier function, is also involved in tissue protection and repair. researchgate.net These findings, while not specific to Protegrin-3, indicate that members of the protegrin family possess the ability to modulate the expression of genes integral to the restoration of tissue integrity following injury.

Table 2: Pre-clinical in vivo Gene Expression Changes in Response to Protegrin Family Peptides (Non-Protegrin-3 Specific)

Peptide Model Gene Change in Expression Implication for Tissue Repair Reference
Protegrin-1 (PG-1) Chemically induced colitis (mouse) Trefoil factor 3 (TFF3) Increased Promotion of epithelial restitution and repair mdpi.com
Pro-Protegrin (ProPG) Chemically induced colitis (mouse) Mucin-2 (MUC2) Increased Enhancement of mucosal barrier and protection researchgate.net
Pro-Protegrin (ProPG) Chemically induced colitis (mouse) Tumor necrosis factor-alpha (TNF-α) Decreased Reduction of inflammation, facilitating repair researchgate.net

Structure Activity Relationships Sar and Peptide Engineering of Protegrin 3 Analogues

Identification of Crucial Residues and Structural Motifs for Protegrin-3 Activity

The antimicrobial efficacy of Protegrin-3 is intrinsically linked to its distinct structural features. Like other protegrins, it adopts a β-hairpin structure, a conformation stabilized by two intramolecular disulfide bonds. wikipedia.org This rigid, sheet-like structure is a hallmark of its potent biological activity. researchgate.net

Key structural and residue characteristics essential for Protegrin-3's function include:

The β-Hairpin Fold: The antiparallel β-sheet formed by the peptide backbone is fundamental to its mechanism of action, which involves disrupting the microbial cell membrane. researchgate.netnih.gov This structural motif facilitates the peptide's insertion into and subsequent permeabilization of the lipid bilayer. nih.gov

Cationic Residues: The arginine (Arg) residues distributed along the peptide sequence impart a significant positive charge. This cationicity is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. wikipedia.orgresearchgate.net

Hydrophobic and Amphipathic Character: The spatial arrangement of hydrophobic and hydrophilic residues creates an amphipathic molecule. This property is vital for its interaction with and disruption of the lipid cell membrane. nih.gov The hydrophobic face of the β-sheet drives its insertion into the nonpolar core of the membrane, leading to pore formation and cell death. nih.gov

Cysteine Residues and Disulfide Bonds: The four cysteine (Cys) residues at positions 6, 8, 13, and 15 are critical for forming the two disulfide bridges (Cys6-Cys15 and Cys8-Cys13) that stabilize the β-hairpin structure. mdpi.com This structural rigidity is essential for maintaining optimal activity, especially in physiological salt concentrations. researchgate.netnih.gov

Impact of Amino Acid Substitutions and Deletions on Protegrin-3 Function

Key findings from analogue studies that are applicable to Protegrin-3 include:

Charge Reduction: Analogues with a reduced net positive charge generally exhibit diminished antimicrobial activity, particularly against Gram-negative bacteria. This suggests that the initial electrostatic interaction with the bacterial outer membrane is a critical step. researchgate.net

Disruption of Amphipathicity: The introduction of polar amino acids into the hydrophobic face of the β-sheet significantly reduces antimicrobial activity. This underscores the importance of the amphipathic structure for membrane insertion. researchgate.net

Structural Disruption: Amino acid substitutions that interfere with the hydrogen bonding across the β-sheet, thereby destabilizing this crucial structure, lead to a decrease in potency. researchgate.net

Rational Design Strategies for Protegrin-3 Analogues with Modified Activities

The insights gained from structure-activity relationship studies have paved the way for the rational design of Protegrin-3 analogues with tailored properties. The primary goals of these engineering efforts are to enhance its therapeutic utility by increasing its potency, improving its selectivity for microbial cells over host cells, and modulating its interaction with the host immune system.

Enhancements in Antimicrobial Potency

While Protegrin-3 is already a potent antimicrobial, strategies to further enhance its activity often focus on optimizing its physical properties. This can involve fine-tuning the balance between its cationicity and hydrophobicity. Increasing the net positive charge, for example by substituting neutral or less charged residues with arginine, can bolster its initial attraction to microbial membranes. However, this must be balanced to avoid a concomitant increase in toxicity towards host cells.

Improvements in Selectivity (e.g., reduced host cell interaction)

A significant hurdle in the clinical development of protegrins is their toxicity to mammalian cells, particularly their hemolytic activity. mdpi.comnih.gov A key strategy to mitigate this is to design analogues with improved selectivity. Studies on Protegrin-1 have shown that specific amino acid substitutions can dramatically reduce hemolytic activity without compromising antimicrobial potency.

One successful approach has been the substitution of the valine residue at position 16 with an arginine ([V16R] PG-1). mdpi.comnih.gov This single substitution was found to disrupt the oligomerization of the peptide on membrane surfaces, a process linked to its lytic effect on host cells. mdpi.comnih.gov The resulting analogue exhibited a significantly improved therapeutic index, making it a more promising candidate for systemic applications. mdpi.comnih.gov Given the identical C-terminal sequence in Protegrin-3, this strategy is directly applicable.

The following table, based on data from Protegrin-1 analogue studies, illustrates the impact of single amino acid substitutions on antimicrobial and hemolytic activities, providing a blueprint for designing safer Protegrin-3 analogues.

Analogue (Modification from PG-1)Key ChangeImpact on Antimicrobial ActivityImpact on Hemolytic ActivityTherapeutic Index Improvement
[V16R] PG-1Substitution of Valine at position 16 with ArginineLargely retainedSignificantly reduced≥30-fold

Alterations in Immunomodulatory Profiles

Beyond their direct microbicidal action, protegrins can modulate the host's immune response. They can neutralize bacterial components like endotoxins and capsular polysaccharides, thereby inhibiting the release of inflammatory mediators from macrophages. nih.gov Research on Protegrin-1 analogues has revealed that the β-hairpin structure, stabilized by at least one disulfide bridge, is a prerequisite for this immunomodulatory activity. nih.gov Linearized versions of the peptide, lacking the disulfide-enforced fold, were found to be inactive in this regard. nih.gov

This suggests that by modifying the stability of the β-hairpin or the nature of the amino acid side chains exposed on its surface, it may be possible to design Protegrin-3 analogues with either enhanced or diminished immunomodulatory effects, depending on the desired therapeutic outcome. For instance, enhancing the anti-inflammatory properties could be beneficial in treating sepsis, while reducing them might be preferable in other infectious contexts.

Role of Disulfide Bond Modification in Protegrin-3 Analogue Activity

The two disulfide bonds in Protegrin-3 are crucial for maintaining the conformational stability of its β-hairpin structure. mdpi.com This rigidity is, in turn, essential for its biological activity. researchgate.net Analogues of protegrins that lack one or both of these covalent linkages exhibit reduced stability and, consequently, diminished membranolytic and antimicrobial activity. researchgate.net

However, the necessity of both disulfide bonds for all functions is not absolute. Some studies have shown that analogues with only one disulfide bond can retain partial activity. nih.gov This opens up the possibility of creating "disulfide-shuffled" analogues or replacing the cysteine residues with other amino acids that can form alternative stabilizing interactions, such as aromatic stacking. While the absence of disulfide bonds generally leads to increased flexibility, which can be detrimental to the primary antimicrobial function, it may offer a route to fine-tuning other properties like immunomodulatory activity or susceptibility to proteolysis. monash.edu The constrained conformation provided by the disulfide bridges is a key element in the structure-activity relationship of Protegrin-3 and its analogues. monash.edu

De novo Design Approaches for Protegrin-3 Mimics

De novo design represents a ground-up approach to creating novel peptide and non-peptide structures that mimic the functional attributes of natural templates like Protegrin-3 (PG-3), without being constrained by their native sequences. The primary goal is to develop synthetic mimics of antimicrobial peptides (SMAMPs) that replicate the amphipathic β-hairpin structure of PG-3, thereby retaining its antimicrobial efficacy while overcoming inherent limitations such as production cost, proteolytic instability, and potential toxicity. biorxiv.orgresearchgate.net This approach allows for the exploration of diverse chemical scaffolds and the fine-tuning of physicochemical properties to optimize therapeutic potential. biorxiv.org

A fundamental strategy in the de novo design of PG-3 mimics is the stabilization of the β-hairpin conformation, which is crucial for its biological activity. nih.govnih.govnih.gov In natural protegrins, this structure is maintained by two disulfide bonds. nih.gov De novo approaches often seek to replace these covalent bonds with other structural elements to enhance stability and simplify synthesis. This can include the incorporation of unnatural amino acids, such as D-proline at the turn position to induce a stable β-turn, or the use of non-peptidic scaffolds that enforce a hairpin-like geometry. researchgate.netnih.gov Computational methods, including molecular dynamics simulations and machine learning algorithms, are increasingly employed to predict the three-dimensional structures and biological activities of these designed mimics, accelerating the discovery process. acs.orgmdpi.comnih.govmdpi.com

While specific de novo designed mimics of Protegrin-3 are not extensively documented in publicly available research, the principles have been successfully applied to the closely related Protegrin-1 (PG-1), offering valuable insights. A notable example is the rational design of PLP-3, a synthetic PG-1-like peptide. google.com This mimic was engineered to retain the key antimicrobial features of protegrins within a constrained bicyclic structure, demonstrating potent activity against multidrug-resistant Gram-negative bacteria with reduced hemolytic activity compared to the parent peptide. google.com

The exploration of non-peptidic scaffolds is another promising avenue in de novo design. These scaffolds, which can include arylamides, oligoacyllysines, and other polymers, are designed to present cationic and hydrophobic groups in a spatially similar manner to the β-hairpin of protegrins. researchgate.netacs.org This approach can lead to compounds with enhanced stability against proteases and potentially novel mechanisms of action.

The table below summarizes the characteristics of a rationally designed Protegrin-1-like peptide, PLP-3, which exemplifies the application of de novo design principles to the protegrin family.

PeptideSequence/StructureTarget PathogensKey Findings
PLP-3 Synthetic PG-1-like bicyclic peptideAcinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniaePotent antimicrobial activity against MDR strains (MIC90: 2-16 mg/L), with significantly low hemolysis and cytotoxicity. google.com

Mechanisms of Microbial Resistance to Protegrin 3

Bacterial Membrane Charge Modifications

A primary strategy employed by bacteria to resist cationic antimicrobial peptides like Protegrin-3 is the alteration of their cell surface charge. By reducing the net negative charge of the cell membrane, bacteria can electrostatically repel the positively charged PG-3, thereby preventing its initial interaction and subsequent membrane disruption.

Lipid A Modification and Acylation

In Gram-negative bacteria, the outer membrane is a formidable barrier, with its outer leaflet primarily composed of lipopolysaccharide (LPS). The lipid A component of LPS is a major determinant of the outer membrane's charge. Bacteria can modify the structure of lipid A to decrease its net negative charge, a mechanism known to confer resistance to cationic antimicrobial peptides. For instance, in Salmonella enterica serovar Typhimurium, the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to the phosphate (B84403) groups of lipid A neutralizes its negative charges. nih.gov This modification reduces the binding of cationic peptides and is a crucial virulence factor. While direct studies on Protegrin-3 are limited, the principle of charge modification of lipid A is a well-established mechanism of resistance against protegrins and other cationic antimicrobial peptides. nih.gov

Another modification of lipid A that contributes to resistance is acylation, which involves the addition of fatty acid chains. This alteration can increase the packing density of the outer membrane, making it less permeable to antimicrobial peptides.

Table 1: Lipid A Modifications Conferring Resistance to Cationic Antimicrobial Peptides

Modification TypeExampleBacterial Species (Example)Mechanism of Resistance
Addition of Cationic Groups4-amino-4-deoxy-L-arabinose (L-Ara4N)Salmonella entericaElectrostatic repulsion of cationic peptides
Phosphoethanolamine (pEtN)Salmonella entericaElectrostatic repulsion of cationic peptides
Increased AcylationAddition of palmitateSalmonella entericaIncreased membrane rigidity and reduced permeability

Phospholipid Lysylation

Gram-positive bacteria, lacking an outer membrane, utilize different strategies to modify their surface charge. A key mechanism in bacteria such as Staphylococcus aureus is the lysinylation of phosphatidylglycerol, an anionic phospholipid in the cytoplasmic membrane. This process is catalyzed by the multiple peptide resistance factor (MprF), a bifunctional enzyme that synthesizes lysyl-phosphatidylglycerol (L-PG) and flips it to the outer leaflet of the membrane. nih.gov The addition of the positively charged lysine (B10760008) to phosphatidylglycerol reduces the net negative charge of the bacterial membrane, leading to electrostatic repulsion of cationic peptides like Protegrin-3. nih.govnih.gov Studies have shown that an S. aureus mutant lacking a functional mprF gene is significantly more susceptible to Protegrin-3. nih.gov This demonstrates the critical role of MprF-mediated phospholipid lysylation in conferring resistance to this specific antimicrobial peptide.

Efflux Pump Systems Mediating Protegrin-3 Evasion

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. This mechanism prevents the accumulation of the antimicrobial peptide at its site of action, thereby conferring resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps are particularly important.

In Neisseria gonorrhoeae, the MtrCDE efflux pump has been shown to be a key determinant of resistance to protegrins. nih.gov This pump is a tripartite system consisting of the inner membrane transporter MtrD, the periplasmic membrane fusion protein MtrC, and the outer membrane channel MtrE. nih.gov The MtrCDE system recognizes and expels a variety of hydrophobic and amphipathic compounds, including protegrins. nih.govfrontiersin.org While much of the research has focused on Protegrin-1, it is highly probable that the MtrCDE efflux system also confers resistance to the structurally similar Protegrin-3. nih.gov The expression of the mtrCDE operon is tightly regulated, and its overexpression can lead to clinically significant levels of resistance to antimicrobial peptides and other antibiotics. frontiersin.org

Proteolytic Degradation of Protegrin-3 by Bacterial Enzymes

Some bacteria produce extracellular or cell-surface-associated proteases that can degrade antimicrobial peptides, rendering them inactive. This is a direct and effective mechanism of resistance. For example, Pseudomonas aeruginosa is known to secrete several proteases, including elastase, which can degrade a variety of host proteins. plos.orgnih.gov Similarly, Staphylococcus aureus produces the metalloprotease aureolysin, which has been shown to cleave and inactivate various host defense proteins. nih.govnih.gov

While the specific degradation of Protegrin-3 by these or other bacterial proteases has not been extensively documented in the provided search results, the general principle of proteolytic degradation as a resistance mechanism is well-established for other antimicrobial peptides. The structural integrity of Protegrin-3, particularly its disulfide bonds, may offer some protection against certain proteases. However, the potential for bacterial enzymes to cleave and inactivate this peptide remains a plausible resistance strategy that warrants further investigation.

Sequestration of Protegrin-3 by Extracellular Polymeric Substances (EPS) and Polysaccharides

Bacteria often encase themselves in a self-produced matrix of extracellular polymeric substances (EPS), which is a key component of biofilms. This matrix is typically composed of polysaccharides, proteins, nucleic acids, and lipids. mdpi.com The EPS can act as a physical barrier, preventing antimicrobial agents from reaching the bacterial cells. Furthermore, the anionic nature of many EPS components, such as uronic acids in polysaccharides, can lead to the sequestration of cationic antimicrobial peptides like Protegrin-3 through electrostatic interactions. mdpi.com This binding and trapping of the peptide within the EPS matrix effectively reduces its local concentration and prevents it from reaching its target on the bacterial membrane. While this is a recognized general mechanism of resistance for antimicrobial peptides, specific studies detailing the sequestration of Protegrin-3 by the EPS of particular bacterial species are not extensively covered in the provided search results.

Biofilm-Associated Resistance Mechanisms

Biofilms are structured communities of bacteria embedded in an EPS matrix, and they exhibit a high level of resistance to antimicrobial agents. This resistance is multifactorial and goes beyond the sequestration of the antimicrobial by the EPS. In the context of Staphylococcus aureus, a major component of the biofilm matrix is the polysaccharide intercellular adhesin (PIA), also known as poly-N-acetylglucosamine (PNAG). nih.gov PIA is a cationic polysaccharide that plays a crucial role in cell-cell adhesion and biofilm formation. nih.gov The dense and complex nature of the biofilm matrix, rich in components like PIA, can physically impede the penetration of antimicrobial peptides. nih.gov

Furthermore, the physiological state of bacteria within a biofilm differs significantly from that of their planktonic counterparts. Bacteria in a biofilm often exhibit slower growth rates and altered gene expression profiles, which can contribute to their reduced susceptibility to antimicrobials. For instance, the expression of resistance-mediating factors like efflux pumps and enzymes that modify the cell surface may be upregulated in the biofilm environment. While it is well-established that biofilm formation provides a general mechanism of resistance to a wide range of antimicrobials, specific studies detailing the interplay between S. aureus biofilm components like PIA and resistance to Protegrin-3 are needed for a complete understanding.

Advanced Methodologies for Protegrin 3 Research

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD)) for Structural Elucidation

Spectroscopic methods are fundamental to defining the three-dimensional structure of Protegrin-3 and its behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the high-resolution structure of Protegrin-3 in solution and in membrane-mimicking environments. springernature.comnmims.edu Two-dimensional homonuclear NMR is utilized to study the conformation of protegrins. rcsb.org For Protegrin-3, high-resolution NMR spectroscopy in the presence of dodecylphosphocholine (B1670865) (DPC) micelles has been instrumental. nih.gov These studies have revealed that in a membrane-like environment, Protegrin-3 forms an antiparallel NCCN dimer. nih.gov This dimerization is a critical first step in the formation of oligomeric membrane pores. nih.gov The structure consists of a two-stranded antiparallel β-sheet connected by a β-turn, a conformation stabilized by two disulfide bonds. rcsb.org NMR has also been employed to determine the three-dimensional structure of the cathelin-like domain of the Protegrin-3 precursor, revealing an N-terminal alpha-helix cradled by a four-stranded antiparallel beta-sheet. researchgate.net

Circular Dichroism (CD) Spectroscopy provides valuable insights into the secondary structure of Protegrin-3. CD is used to verify the correct folding of synthetic protegrin analogues, confirming the characteristic antiparallel β-sheet conformation. researchgate.netnih.gov Studies on protegrins have shown that in aqueous solutions, they may adopt a more random coil structure, but in the presence of membrane mimetics like SDS micelles, they shift towards a β-strand structure. researchgate.net Oriented circular dichroism (OCD) has been used to study the state of protegrins in lipid bilayers, identifying different states of the membrane-bound peptide, which are thought to correspond to surface-adsorbed and membrane-inserted forms. researchgate.netnih.gov

Spectroscopic TechniqueApplication in Protegrin-3 ResearchKey Findings
Nuclear Magnetic Resonance (NMR) Determination of 3D structure in solution and membrane mimetics.Reveals a dimeric, antiparallel β-hairpin structure in the presence of DPC micelles. nih.gov Elucidates the structure of the precursor's cathelin-like domain. researchgate.net
Circular Dichroism (CD) Analysis of secondary structure and conformational changes.Confirms the β-sheet conformation of Protegrin-3 analogues and its induction upon membrane interaction. researchgate.netnih.govresearchgate.net

X-ray Crystallography for Protegrin-3 and its Precursor Domains

X-ray crystallography provides atomic-resolution structural data, primarily for the more stable and larger precursor domain of Protegrin-3.

The cathelin-like domain (also referred to as ProS) of the Protegrin-3 precursor has been successfully overexpressed, purified, and crystallized. nih.gov Preliminary X-ray diffraction analysis of these crystals indicated they belong to the hexagonal space group P6(1)22 or P6(5)22 and diffract to a high resolution. nih.gov The crystal structure of the cathelin domain of pig Protegrin-3 was determined and found to be highly similar to the human cathelicidin (B612621) (LL-37) cathelin-like domain, showcasing a conserved cystatin-like fold. researchgate.net This structural similarity exists despite a low degree of sequence identity. researchgate.net The crystal structure, however, showed that some loop regions were too mobile to be accurately determined, a limitation that was later overcome by NMR studies. researchgate.net While obtaining well-ordered crystals of the mature, flexible Protegrin-3 peptide is challenging, X-ray diffraction has been used to study the crystal structures of protegrin-induced pores within membrane multilayers. rice.edu

DomainCrystallization DetailsKey Structural Insights
Protegrin-3 Precursor (Cathelin-like Domain) Overexpressed in E. coli, purified, and crystallized using hanging-drop vapor diffusion. nih.govReveals a cystatin-like fold with a four-stranded β-sheet and an α-helix. researchgate.net Provides a high-resolution view of the pro-domain architecture.

Advanced Microscopy Techniques (e.g., Epifluorescence, Confocal Microscopy) for Membrane Interaction Studies

Advanced microscopy techniques are vital for visualizing the dynamic interactions between Protegrin-3 and lipid membranes, offering direct evidence of its membrane-disrupting mechanisms.

Epifluorescence Microscopy has been used to study the interaction of protegrins with lipid monolayers, which serve as models for bacterial and mammalian cell membranes. nih.govnih.gov These studies show that Protegrin-1, a close homolog of Protegrin-3, when introduced into the subphase beneath a lipid monolayer, causes significant changes in the film's surface morphology. nih.gov The insertion of the peptide into the lipid layer leads to a visible disordering of the lipid packing. nih.govnih.gov This effect is particularly pronounced in anionic lipid films, which mimic bacterial membranes, as compared to zwitterionic films that represent mammalian membranes. nih.govnih.gov

Confocal Laser Scanning Microscopy (LSCM) is employed to investigate the interaction and localization of fluorescently labeled protegrin analogues with model membranes like Giant Unilamellar Vesicles (GUVs) and with live cells. acs.org This technique can track the peptide's journey from initial binding to the membrane surface to its potential translocation into the cell's interior. For instance, studies with other membrane-active peptides have used LSCM to show peptide accumulation on the GUV surface and subsequent insertion into the lipid bilayer. acs.org

Microscopy TechniqueApplication in Protegrin ResearchKey Observations
Epifluorescence Microscopy Visualization of peptide-lipid interactions in monolayer models.Demonstrates that protegrins disorder lipid packing upon insertion, particularly in anionic membranes. nih.govnih.gov
Confocal Microscopy Tracking peptide localization with model membranes and cells.Allows for real-time visualization of peptide binding, aggregation on the membrane surface, and potential internalization.

Computational Biophysics: Molecular Dynamics (MD) Simulations and Docking Studies

Computational approaches provide an atomic-level view of Protegrin-3's behavior, complementing experimental data by explaining the driving forces behind its interactions.

Molecular Dynamics (MD) Simulations are extensively used to study protegrin-type peptides. nih.govtandfonline.comlsu.edu These simulations can model the interaction of Protegrin-3 with membrane mimics, such as DPC micelles or lipid bilayers, in atomic detail. nih.govnih.gov MD studies have been crucial in analyzing the effects of specific mutations on the peptide's structure and its binding to membranes. nih.govtandfonline.com For example, simulations have shown that the β-sheet motif is a more critical feature for activity than the total charge or the strength of interaction with micelles. nih.gov Simulations also help in understanding the initial peptide-membrane binding process, showing how different parts of the peptide, like the N- and C-termini and the β-turn, interact with lipid headgroups. nih.govtandfonline.com

Docking Studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For Protegrin-3, docking studies can be used to model its interaction with specific membrane components or with itself to form dimers and higher-order oligomers. nih.gov These studies, often used in conjunction with MD simulations, help in refining the models of protegrin dimers and the subsequent formation of membrane pores. nih.gov

Computational MethodApplication in Protegrin-3 ResearchKey Insights
Molecular Dynamics (MD) Simulations Simulating peptide-membrane interactions at an atomic level. nih.govElucidates the conformational changes of Protegrin-3 upon membrane binding and the importance of the β-sheet structure for its function. nih.govtandfonline.com
Docking Studies Predicting the binding modes of Protegrin-3 to membranes and other peptides.Complements NMR and MD data to build models of protegrin dimerization and oligomerization within the membrane. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Protegrin-3 Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org

For protegrins, QSAR models have been developed to correlate physicochemical properties of various analogues with their antimicrobial and hemolytic activities. nih.govacs.org These models incorporate molecular descriptors such as peptide-water interaction energies, hydrophobicity, and the number of hydrogen bond acceptors. nih.gov The goal is to understand which structural features are key for potent antimicrobial activity while minimizing toxicity to host cells. mdpi.com By analyzing dozens of protegrin derivatives, QSAR studies have helped guide the rational design of new analogues with improved therapeutic indices. nih.govacs.org This approach is crucial for optimizing the balance between efficacy and safety, a key challenge in the development of protegrin-based therapeutics. mdpi.com

QSAR Modeling ApplicationDescriptors UsedOutcome
Predicting Antimicrobial and Hemolytic Activity Hydrophobicity, charge, peptide length, amphiphilicity, interaction energies. nih.govacs.orgIdentification of key structural features that determine the selectivity of protegrin analogues, guiding the design of new peptides with improved therapeutic profiles. mdpi.commdpi.com

In vitro Cell Culture Assays for Functional Characterization (e.g., membrane permeabilization, cytokine release, cell viability, gene expression)

A variety of in vitro assays using bacterial and mammalian cell cultures are essential for characterizing the biological functions of Protegrin-3.

Membrane Permeabilization Assays: The ability of Protegrin-3 to disrupt bacterial membranes is a key aspect of its mechanism. This is often measured using assays that detect the leakage of intracellular components. For example, the release of cytoplasmic β-galactosidase from E. coli in the presence of the chromogenic substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) provides a quantitative measure of inner membrane permeabilization. mdpi.com

Cytokine Release Assays: Protegrins can modulate the host immune response. Assays measuring the release of cytokines (e.g., TNF-α, interleukins) from immune cells like macrophages (e.g., RAW 264.7) upon exposure to the peptide, with or without a bacterial stimulus like lipopolysaccharide (LPS), are performed. uu.nl Studies on Protegrin-1 have shown it can neutralize LPS-induced activation of macrophages. uu.nl

Cell Viability Assays: To assess the selectivity of Protegrin-3, its effect on the viability of both bacterial and mammalian cells is determined. thermofisher.com For bacteria, this is typically done through minimum inhibitory concentration (MIC) assays using broth microdilution. nih.gov For mammalian cells, such as HeLa or keratinocyte cell lines (HaCaT), cytotoxicity is measured using assays like the XTT or MTT assay, which quantify metabolic activity as an indicator of cell viability. researchgate.netnih.govmdpi.com Hemolysis assays, which measure the lysis of red blood cells, are also a critical component of this assessment. nih.govmdpi.com

Gene Expression Analysis: The effect of Protegrin-3 on host cell gene expression can be analyzed using techniques like quantitative real-time PCR (qRT-PCR). This can reveal, for example, whether the peptide upregulates or downregulates genes involved in inflammation or apoptosis. For instance, studies on Protegrin-1 in a colitis model showed it could modulate the expression of genes like Bcl-3, a pro-survival factor. mdpi.com

Assay TypePurposeExample Finding
Membrane Permeabilization To quantify the membrane-disrupting activity against bacteria.Protegrins cause dose-dependent leakage of cytoplasmic contents from E. coli. mdpi.com
Cytokine Release To assess immunomodulatory properties.Protegrin-1 neutralizes LPS-induced inflammatory responses in macrophages. uu.nl
Cell Viability (MIC/MTT) To determine antimicrobial potency and host cell toxicity.Protegrin analogues can have potent MICs against MDR bacteria with low toxicity to human cells. nih.gov
Gene Expression (qRT-PCR) To study effects on host cell signaling pathways.Protegrin-1 treatment can alter the expression of apoptosis-related genes in intestinal cells during infection. mdpi.com

In vivo Pre-clinical Animal Models for Efficacy and Immunomodulatory Assessment (e.g., infection models, inflammation models)

Pre-clinical animal models are indispensable for evaluating the therapeutic potential of Protegrin-3 in a complex biological system.

Infection Models: The efficacy of protegrins as antimicrobial agents is tested in various infection models. A common model is the septicemia or systemic infection model in mice, where animals are challenged with a lethal dose of bacteria (e.g., E. coli) via intraperitoneal injection. mdpi.com The survival rate and bacterial load in various organs are monitored following treatment with the peptide. mdpi.comnih.gov These models have demonstrated that protegrin analogues can significantly improve survival compared to untreated controls. mdpi.com Transgenic mice expressing Protegrin-1 have also been developed, showing enhanced resistance to bacterial infections. nih.gov

Inflammation Models: To assess the anti-inflammatory and immunomodulatory effects of Protegrin-3, models of sterile inflammation or infection-induced inflammation are used. For example, the protective effects of Protegrin-1 have been studied in a mouse model of infectious colitis using Citrobacter rodentium. mdpi.com In these studies, histological analysis of tissues (e.g., the colon) is performed to assess tissue damage, immune cell infiltration, and changes in mucosal architecture. mdpi.com The results indicate that protegrin treatment can reduce the severity of colitis and help clear the infection. mdpi.com

Animal Model TypePurposeKey Readouts
Mouse Sepsis Model (E. coli) To evaluate in vivo antimicrobial efficacy in a systemic infection.Survival rates, bacterial burden in blood and organs. mdpi.comnih.gov
Mouse Colitis Model (C. rodentium) To assess efficacy and immunomodulatory effects in an intestinal infection/inflammation setting.Histological scores, immune cell infiltration, animal weight, bacterial shedding. mdpi.com

Future Research Directions and Unexplored Avenues for Protegrin 3

Comprehensive Elucidation of Protegrin-3 Intracellular Mechanisms

The primary antimicrobial action of protegrins is widely attributed to the disruption of microbial cell membranes. nih.govresearchgate.netresearchgate.net The prevailing models, including the "barrel-stave," "carpet," and "toroidal pore" mechanisms, describe how these peptides bind to and permeabilize the lipid bilayer, leading to leakage of cellular contents and cell death. nih.govnih.gov High-resolution NMR studies have revealed that Protegrin-3 forms an antiparallel dimer in the presence of micelles, which is considered a critical first step in the formation of larger, membrane-spanning oligomeric pores. nih.gov It is believed that these dimers can further associate into octameric or decameric β-barrel structures that create these pores. nih.govnih.gov

However, the scientific community recognizes that the activity of some antimicrobial peptides (AMPs) is not limited to membrane permeabilization. researchgate.netnih.gov Evidence suggests certain AMPs can translocate across the membrane and interact with specific intracellular targets, such as nucleic acids or proteins, thereby inhibiting essential cellular processes like protein synthesis or cell division. researchgate.netnih.gov

Future research must therefore address the following questions specifically for Protegrin-3:

Translocation Capabilities: Does Protegrin-3 translocate into the cytoplasm of microbial or cancerous cells without causing immediate lysis? Advanced microscopy techniques could be employed to track fluorescently labeled Protegrin-3 and determine its subcellular localization.

Development of Strategies to Overcome Microbial Resistance to Protegrin-3

While a key advantage of AMPs is that bacteria may develop resistance to them more slowly than to conventional antibiotics, resistance is not an impossibility. mdpi.comnih.gov Pathogens have evolved various strategies to counteract the effects of cationic AMPs. researchgate.netbohrium.com These mechanisms, broadly applicable to the cathelicidin (B612621) family to which protegrins belong, represent a significant challenge to their long-term therapeutic application. nih.govresearchgate.net

Future research should focus on proactively developing strategies to mitigate potential resistance to Protegrin-3.

Table 1: Potential Microbial Resistance Mechanisms and Future Research Strategies for Protegrin-3

Resistance Mechanism Description Proposed Research Direction for Protegrin-3
Modification of Cell Envelope Bacteria alter their surface charge to be less negative, reducing the electrostatic attraction of cationic peptides. This is often achieved by modifying teichoic acids or phospholipids (B1166683) (e.g., D-alanylation or lysyl-phosphatidylglycerol synthesis). mdpi.comnih.gov Investigate the binding affinity of Protegrin-3 to bacterial membranes with modified surface charges. Design PG-3 analogs with an altered charge distribution or hydrophobicity to maintain efficacy against such strains.
Proteolytic Degradation Bacteria secrete proteases that specifically cleave and inactivate the antimicrobial peptide. mdpi.comresearchgate.net Identify specific bacterial proteases capable of degrading Protegrin-3. Engineer PG-3 analogs with modified cleavage sites or by incorporating D-amino acids to enhance protease resistance. mdpi.com
Active Efflux Pathogens utilize membrane pumps to actively transport the peptides out of the cell before they can reach their target. mdpi.comresearchgate.net Screen for the activity of Protegrin-3 against bacterial strains known to overexpress specific efflux pumps. Investigate synergistic combinations of PG-3 with efflux pump inhibitors.

| Biofilm Formation | Bacteria encased in a biofilm matrix are physically shielded from AMPs, preventing the peptides from reaching the bacterial cells. nih.gov | Evaluate the efficacy of Protegrin-3 in disrupting pre-formed biofilms and preventing their formation. Explore its use in combination with agents that degrade the biofilm matrix. |

Investigation of Synergistic Effects of Protegrin-3 with Other Antimicrobial or Anticancer Agents

Combination therapy is a cornerstone of modern medicine, used to enhance efficacy, reduce toxicity, and overcome resistance. The membrane-permeabilizing action of Protegrin-3 makes it an excellent candidate for synergistic pairing with other therapeutic agents. By disrupting the cell membrane, Protegrin-3 could facilitate the entry of other drugs that act on intracellular targets.

Future pre-clinical studies should systematically evaluate the synergistic potential of Protegrin-3.

Synergy with Conventional Antibiotics: Combining Protegrin-3 with traditional antibiotics could restore the effectiveness of these antibiotics against multi-drug-resistant (MDR) strains. This approach could also allow for lower, less toxic concentrations of both agents to be used. Research should focus on testing combinations against clinically relevant MDR pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Synergy with Anticancer Agents: Similar to its effect on microbial membranes, Protegrin-3 may selectively permeabilize the membranes of cancer cells. This could enhance the uptake and efficacy of chemotherapeutic drugs. Investigating combinations of Protegrin-3 with established anticancer agents could open new avenues for cancer treatment.

Synergy with Other AMPs or Nanoparticles: Combining Protegrin-3 with other AMPs that have different mechanisms of action could create a multi-pronged attack that is difficult for pathogens to resist. Furthermore, combining AMPs with metallic nanoparticles has been shown to significantly enhance antimicrobial activity. mdpi.comnih.gov

Table 2: Potential Synergistic Combinations for Protegrin-3 Investigation

Combination Partner Rationale for Synergy Therapeutic Area
Conventional Antibiotics (e.g., β-lactams, aminoglycosides) PG-3 permeabilizes the bacterial membrane, allowing easier access for the antibiotic to its intracellular target. Bacterial Infections
Chemotherapeutic Drugs (e.g., Doxorubicin) PG-3 disrupts the cancer cell membrane, increasing intracellular drug concentration and overcoming drug efflux-based resistance. Oncology
Other AMPs (e.g., LL-37) Different mechanisms of action (e.g., pore formation + immunomodulation) could lead to a more potent and broader spectrum of activity. Bacterial/Fungal Infections

| Metallic Nanoparticles (e.g., Silver, Gold) | Nanoparticles can have their own antimicrobial properties and can act as delivery vehicles, concentrating the peptide at the target site. mdpi.com | Bacterial Infections |

Exploration of Novel Biological Roles Beyond Current Understanding

Many AMPs, particularly from the cathelicidin family, are now recognized as multifunctional effector molecules of the innate immune system, possessing roles that extend far beyond direct pathogen killing. nih.govfrontiersin.orgfrontiersin.org These immunomodulatory functions include the ability to neutralize endotoxins like lipopolysaccharide (LPS), modulate the production of inflammatory cytokines, and influence immune cell activity such as phagocytosis. nih.govfrontiersin.orguu.nl

Studies on Protegrin-1 have demonstrated its ability to inhibit LPS-induced inflammatory responses and modulate macrophage function. nih.govuu.nl It is critical to determine if Protegrin-3 shares these immunomodulatory capabilities.

Future research should aim to:

Define Immunomodulatory Profile: Quantify the ability of Protegrin-3 to neutralize LPS from various Gram-negative bacteria and measure its effect on the release of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory cytokines from immune cells like macrophages and dendritic cells. frontiersin.org

Investigate Wound Healing Potential: Some AMPs promote wound closure and angiogenesis. Pre-clinical models of wound healing should be used to assess whether Protegrin-3 can accelerate tissue repair.

Explore Anti-inflammatory Effects in Disease Models: The potential for Protegrin-3 to dampen excessive inflammation could be explored in pre-clinical models of inflammatory diseases, such as inflammatory bowel disease or sepsis. mdpi.com

Advanced Formulation and Delivery Approaches for Enhanced Pre-clinical Efficacy

A significant hurdle in the clinical translation of AMPs is their potential for toxicity to host cells at therapeutic concentrations, as well as their susceptibility to degradation. nih.govnih.gov Advanced formulation and drug delivery strategies are essential to improve the therapeutic index of Protegrin-3 by enhancing its stability and targeting it specifically to microbial or cancer cells, thereby reducing off-target effects. nih.gov

Future research must focus on developing and testing novel delivery systems for Protegrin-3.

Table 3: Advanced Formulation Strategies for Protegrin-3

Delivery System Mechanism and Advantages Key Research Objectives
Liposomes Encapsulate PG-3, protecting it from degradation and reducing systemic toxicity. Can be engineered for targeted delivery. Optimize lipid composition for maximum PG-3 loading and stability. Evaluate release kinetics in a pre-clinical setting.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA) can provide sustained release of PG-3, improving its pharmacokinetic profile. mdpi.com Assess the biocompatibility and degradation rate of PG-3-loaded nanoparticles. Determine efficacy in infection or cancer models.
Nanogels/Hydrogels Provide a stable, localized delivery system for topical applications (e.g., wound healing, preventing skin infections), maintaining a high concentration of PG-3 at the target site. nih.gov Evaluate the release profile and antimicrobial/wound healing efficacy of PG-3-infused gels in relevant pre-clinical models.

| Conjugation to Targeting Moieties | Covalently linking PG-3 to molecules that bind to specific receptors on target cells can increase local concentration and reduce systemic exposure. | Design and synthesize PG-3 conjugates and validate their targeting efficiency and retention of antimicrobial/anticancer activity. |

Long-term Stability and Degradation Pathways of Protegrin-3 in vivo (pre-clinical context)

The robust structure of protegrins, characterized by a β-hairpin fold stabilized by two disulfide bonds, confers significant resistance to proteolytic degradation compared to more flexible linear peptides. mdpi.com This inherent stability is a major advantage for their development as therapeutics. mdpi.com However, no peptide is completely immune to degradation in a complex biological environment.

A comprehensive understanding of the in vivo fate of Protegrin-3 is crucial for its pre-clinical development. Future research should focus on:

Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Protegrin-3. This will establish its biological half-life and bioavailability.

Identifying Degradation Products: Using techniques like mass spectrometry to identify the specific cleavage sites and degradation products of Protegrin-3 when exposed to serum and relevant physiological fluids. This can inform the rational design of more stable analogs.

Assessing Metabolite Activity: Determining whether any of the degradation products of Protegrin-3 retain biological activity or have any associated toxicity.

By systematically addressing these unexplored avenues, the scientific community can build a comprehensive understanding of Protegrin-3, paving the way for the rational design of next-generation therapeutics and fully realizing its potential in combating infectious diseases and cancer.

常见问题

Basic Research Questions

Q. What structural features of Protegrin-3 contribute to its antimicrobial activity, and how are these features experimentally validated?

  • Methodological Answer : Protegrin-3 is a cationic, two-disulfide bridged β-hairpin peptide derived from porcine leukocytes. Its activity arises from its amphipathic structure, which enables membrane disruption. Techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are used to confirm its β-sheet conformation in hydrophobic environments. Mutagenesis studies (e.g., substituting arginine residues) can validate the role of charge distribution in membrane interaction .

Q. What experimental techniques are most effective for studying Protegrin-3’s mechanism of action against bacterial pathogens?

  • Methodological Answer : Key methods include:

  • Fluorescence dye leakage assays : To assess membrane permeabilization in liposomes mimicking bacterial membranes.
  • Transmission electron microscopy (TEM) : To visualize membrane disruption in E. coli or S. aureus.
  • Minimum inhibitory concentration (MIC) assays : To quantify antimicrobial efficacy across bacterial strains .
    • Comparative studies with other protegrins (e.g., Protegrin-1 vs. Protegrin-3) can highlight sequence-specific effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。